molecular formula C13H21BrN2O B3238154 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine CAS No. 140201-01-0

5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine

Cat. No. B3238154
M. Wt: 301.22 g/mol
InChI Key: PGQZKFBQOOKOCN-UHFFFAOYSA-N
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Description

5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine is a chemical compound with the molecular formula C13H21BrN2O . It is used as an intermediate in the synthesis of β-Pseudouridine , an isomer of the nucleoside uridine found in all species and in many classes of RNA except mRNA .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine consists of a pyrimidine ring substituted with bromo, di-tert-butyl, and methoxy groups . The exact structural details or 3D conformations are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine include a molecular weight of 301.22 . Other properties such as melting point, boiling point, and density are not provided in the search results.

Future Directions

The future directions of research and applications involving 5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine are not specified in the search results. Given its role as an intermediate in the synthesis of β-Pseudouridine , potential future directions could involve further exploration of its utility in nucleoside synthesis and RNA research.

properties

IUPAC Name

5-bromo-2,4-ditert-butyl-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O/c1-12(2,3)9-8(14)10(17-7)16-11(15-9)13(4,5)6/h1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQZKFBQOOKOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=NC(=N1)C(C)(C)C)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-di-tert-butyl-6-methoxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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